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Compound of Interest

2-Azido-1-pivaloyl D-erythro-
Compound Name:

Sphingosine
CAS No.: 114275-41-1
Cat. No.: B1139773

Get Quote

\ J

Strategic Intermediate for Regioselective Sphingolipid Synthesis

Executive Summary

2-Azido-1-pivaloyl D-erythro-Sphingosine (CAS: 114275-41-1) is a high-value synthetic
intermediate used primarily in the total synthesis of complex sphingolipids, including ceramides,
sphingomyelins, and glycosphingolipids (GSLs).[1][2]

Its structural utility lies in the orthogonal differentiation of the sphingosine backbone's three
functional sites:

o Cl-Hydroxyl: Protected by a sterically bulky Pivaloyl (Piv) ester.

e C2-Amine: Masked as a non-participating Azide (

).

+ C3-Hydroxyl:Free and available for selective modification.
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This configuration makes the compound the "Gateway Intermediate” for accessing 3-O-
protected sphingosine acceptors, which are required for high-yield, stereoselective
glycosylation or phosphorylation at the C1 position.

Chemical Profile & Structural Logic

Property Specification

[(2S,3R,4E)-2-azido-3-hydroxyoctadec-4-enyl]
2,2-dimethylpropanoate

IUPAC Name

CAS Number 114275-41-1

Molecular Formula

Molecular Weight 409.61 g/mol

Physical State Colorless Oil or Waxy Solid

Soluble in DCM, MeOH, EtOAc; Insoluble in

Solubility Wat
ater

Azide: Bioorthogonal, non-participating masking

Key Functionality group.Pivaloyl: Bulky, selective protection for

alcohols.[3]

Structural Significance

The Azidosphingosine Route, pioneered by R.R. Schmidt, solves the "Ceramide Problem" (low
solubility and poor glycosylation yields of ceramides) by using an azide instead of an amide at
C2. However, to glycosylate C1, the C3 position must be blocked to prevent regiochemical
mixtures.

2-Azido-1-pivaloyl D-erythro-Sphingosine is the specific intermediate where the C1 position
is temporarily "capped" with a pivaloyl group. This forces any subsequent protecting group
(e.g., Benzoyl, TBDMS) to react exclusively at the C3 secondary hydroxyl. Once C3 is
protected, the C1-Pivaloyl group can be selectively removed, exposing the C1-OH for the final
glycosylation event.
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Synthesis Protocol

Note: The following protocol outlines the standard "Diazotransfer-Pivaloylation" sequence.

Phase 1: Preparation of 2-Azido-Sphingosine

Principle: Conversion of the C2-amine of D-erythro-sphingosine to an azide using a
diazotransfer reagent.

o Reagents: D-erythro-Sphingosine, Triflic azide (

) or Imidazole-1-sulfonyl azide hydrochloride,

(catalyst),

o Conditions: React in MeOH/DCM/H20 mixture at room temperature.

e Outcome: Yields 2-Azido-D-erythro-sphingosine (Free OH at C1 and C3).[4]

Phase 2: Regioselective C1-Pivaloylation

Principle: The primary hydroxyl at C1 is significantly more nucleophilic than the secondary
allylic hydroxyl at C3. The bulky pivaloyl chloride reacts selectively at C1 at low temperatures.

Step-by-Step Methodology:

e Setup: Dissolve 2-Azido-sphingosine (1.0 eq) in anhydrous Pyridine/DCM (1:1). Cool to
-10°C under Argon.

o Addition: Add Pivaloyl Chloride (1.1 eq) dropwise over 30 minutes.

o Critical: Do not use excess PivCl or higher temperatures to avoid forming the 1,3-di-
pivaloyl byproduct.

e Reaction: Stir at 0°C for 2—4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product (

) will appear distinct from the starting material (
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) and the di-protected byproduct (

)

e Workup: Quench with MeOH. Dilute with DCM, wash with 1M HCI (to remove pyridine), sat.

, and brine.[5]

 Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Strategic Application: The "Protection Relay"

The primary utility of this compound is to synthesize 3-O-Benzoyl-2-Azido-Sphingosine, the
"Gold Standard" acceptor for sphingolipid synthesis.

Mechanism of Action[6]

o Target: We need to glycosylate C1.
o Obstacle: We must protect C3 first.

e Solution:

[¢]

Step A: Protect C1 with Pivaloyl (forms 2-Azido-1-pivaloyl D-erythro-Sphingosine).

[¢]

Step B: Protect C3 with Benzoyl (Bz).

[e]

Step C: Deprotect C1 (remove Pivaloyl).

o

Result: A sphingosine with Free C1, Azide C2, and Protected C3.

Visualization: The Regioselective Pathway
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Figure 1: The "Protection Relay" strategy utilizing 2-Azido-1-pivaloyl-sphingosine to generate
the regiodefined glycosyl acceptor.

Experimental Validation & Self-Check

To ensure the integrity of your intermediate, verify the following spectral markers:

Marker Method Expected Signal Interpretation

Strong band at ~2100 Confirms presence of

Azide Group IR Spectroscopy )
cm group.
) Singlet (9H) at ~1.20 Confirms t-Butyl group
Pivaloyl Group 1H-NMR .
ppm of pivaloyl ester.
, _ Indicates acylation at
Downfield shift to )
C1 Protons 1H-NMR C1 (vs ~3.7 ppm in
~4.1-4.3 ppm ) )
free sphingosine).
) Confirms C3 is free (if
Multiplet at ~4.3 ppm )
C3 Proton 1H-NMR acylated, shifts to >5.5

(Unshifted)
ppm).

Deprotection Note: The pivaloyl group is stable to mild acid but labile to basic conditions. To
generate the acceptor (Free C1), treat the 3-O-Benzoyl-1-O-Pivaloyl intermediate with 0.1 M
NaOMe in MeOH at room temperature. The pivaloyl ester cleaves faster than the benzoyl ester
(at C3) due to steric strain relief and the primary position, though careful monitoring is required
to avoid di-deprotection.

Safety & Handling

o Azide Hazard: While organic azides with a C/N ratio > 3 (like this compound) are generally
stable, they are potentially explosive. Avoid concentrating to dryness in the presence of
metals or strong acids. Store in solution if possible.

» Storage: Stable at -20°C. The pivaloyl group prevents acyl migration, making this
intermediate more shelf-stable than free azidosphingosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. octadecene suppliers USA [americanchemicalsuppliers.com]

2. 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline,210100-59-7 - LookChemical.com
[lookchemical.com]

3. pharmaffiliates.com [pharmaffiliates.com]

4. (2S,3R,4E)-2-AZIDO-4-OCTADECENE-1,3-DIOL | 103348-49-8 [amp.chemicalbook.com]

5. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: 2-Azido-1-pivaloyl D-erythro-
Sphingosine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139773/docs#technical-guide-2-azido-1-pivaloyl-d-
erythro-sphingosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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